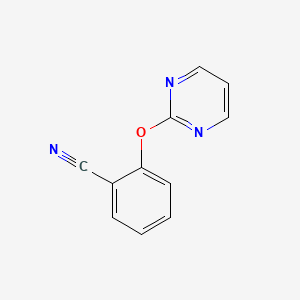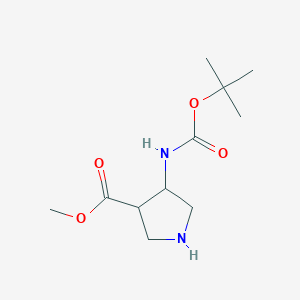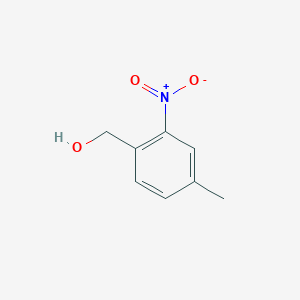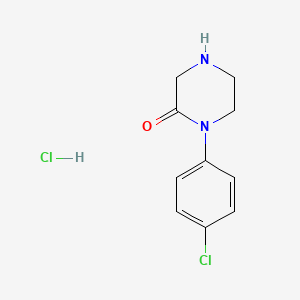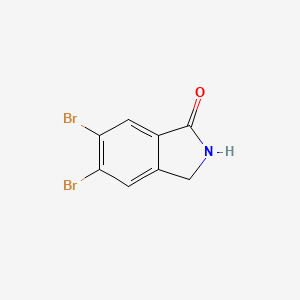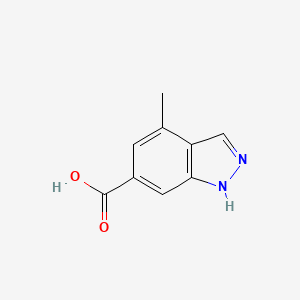
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride
Overview
Description
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride is a chemical compound with the molecular formula C10H15ClN2 and a molar mass of 198.69 g/mol. This compound is a derivative of tetralin, a bicyclic hydrocarbon, and is known for its applications in various scientific research fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride can be synthesized through several synthetic routes. One common method involves the reduction of 1,2,3,4-tetrahydronaphthalene-2,7-dione using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). The reaction is typically carried out in anhydrous ether or methanol under inert atmosphere conditions to prevent oxidation.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar reduction reactions but with optimized conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are often employed to handle the increased volume of reactants and products.
Chemical Reactions Analysis
Types of Reactions: 1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles under acidic or basic conditions.
Major Products Formed:
Oxidation: The oxidation of this compound can yield naphthalene derivatives and other oxidized products.
Reduction: Reduction reactions typically produce tetrahydro derivatives of the starting material.
Substitution: Substitution reactions can lead to the formation of various substituted naphthalene derivatives.
Scientific Research Applications
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical studies to investigate enzyme mechanisms and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,2,3,4-tetrahydro-naphthalene-2,7-diamine dihydrochloride exerts its effects depends on its specific application. In biochemical studies, it may interact with enzymes and other biomolecules, influencing their activity and function. The molecular targets and pathways involved are determined by the specific biological context in which the compound is used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydro-naphthalene-2,7-diamine dihydrochloride is similar to other naphthalene derivatives, such as naphthalene-2,6-diamine and naphthalene-2,7-diamine. it is unique in its chemical structure and properties, which make it suitable for specific applications. The presence of the dihydrochloride group enhances its solubility and reactivity compared to other similar compounds.
Properties
IUPAC Name |
1,2,3,4-tetrahydronaphthalene-2,7-diamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2.2ClH/c11-9-3-1-7-2-4-10(12)6-8(7)5-9;;/h1,3,5,10H,2,4,6,11-12H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYIQGMHXLVRFKD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1N)C=C(C=C2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20695770 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
861352-50-3 | |
| Record name | 1,2,3,4-Tetrahydronaphthalene-2,7-diamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20695770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



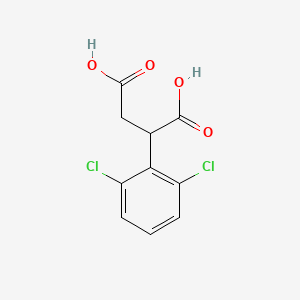
![2-(5-Phenyl-2H-[1,2,4]triazol-3-YL)-ethylamine dihydrochloride](/img/structure/B1423728.png)
